molecular formula C12H23NO4 B8437213 (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid

Cat. No.: B8437213
M. Wt: 245.32 g/mol
InChI Key: TUFIBOHQJUSMKX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl-protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from undesired reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate as a protecting agent is common due to its efficiency and the stability of the resulting tert-butoxycarbonyl group. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected amine: Formed after the removal of the tert-butoxycarbonyl group.

    Substituted derivatives: Formed through nucleophilic substitution reactions involving the protected amino group.

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the amino group is released, allowing it to engage in subsequent chemical transformations .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

TUFIBOHQJUSMKX-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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